molecular formula C19H24N2O2 B5586985 1-BENZYL-3-CYCLOHEXYL-1-[(FURAN-2-YL)METHYL]UREA

1-BENZYL-3-CYCLOHEXYL-1-[(FURAN-2-YL)METHYL]UREA

Cat. No.: B5586985
M. Wt: 312.4 g/mol
InChI Key: VHCFZJMFXDXAOX-UHFFFAOYSA-N
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Description

1-BENZYL-3-CYCLOHEXYL-1-[(FURAN-2-YL)METHYL]UREA is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a benzyl group, a cyclohexyl group, and a furan-2-ylmethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3-CYCLOHEXYL-1-[(FURAN-2-YL)METHYL]UREA can be achieved through several synthetic routes. One common method involves the reaction of benzyl isocyanate with cyclohexylamine and furan-2-carboxaldehyde. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3-CYCLOHEXYL-1-[(FURAN-2-YL)METHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-BENZYL-3-CYCLOHEXYL-1-[(FURAN-2-YL)METHYL]UREA has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates. Its unique structure allows for the exploration of various pharmacological activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool in synthetic organic chemistry.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-BENZYL-3-CYCLOHEXYL-1-[(FURAN-2-YL)METHYL]UREA involves its interaction with specific molecular targets. The benzyl and cyclohexyl groups may interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-[(furan-2-yl)methyl]urea: Similar structure but lacks the benzyl group.

    N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide: Contains a cyclohexyl group and a furan ring but has different functional groups.

Uniqueness

1-BENZYL-3-CYCLOHEXYL-1-[(FURAN-2-YL)METHYL]UREA is unique due to the combination of its benzyl, cyclohexyl, and furan-2-ylmethyl groups

Properties

IUPAC Name

1-benzyl-3-cyclohexyl-1-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-19(20-17-10-5-2-6-11-17)21(15-18-12-7-13-23-18)14-16-8-3-1-4-9-16/h1,3-4,7-9,12-13,17H,2,5-6,10-11,14-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCFZJMFXDXAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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